4,4,4-trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine

Molecular weight Building-block sourcing Medicinal chemistry

4,4,4-Trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine (CAS 2030473-87-9) is a secondary aliphatic amine building block with the molecular formula C₁₀H₁₈F₃NO and an average mass of 225.25 g·mol⁻¹. The compound integrates a tetrahydro‑2H‑pyran ring, a trifluoromethyl group, and an N‑methyl secondary amine within a single low‑molecular‑weight scaffold.

Molecular Formula C10H18F3NO
Molecular Weight 225.25 g/mol
CAS No. 2030473-87-9
Cat. No. B1479438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine
CAS2030473-87-9
Molecular FormulaC10H18F3NO
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCNCC(CC(F)(F)F)C1CCOCC1
InChIInChI=1S/C10H18F3NO/c1-14-7-9(6-10(11,12)13)8-2-4-15-5-3-8/h8-9,14H,2-7H2,1H3
InChIKeyKKOMGNQHPFQMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine (CAS 2030473-87-9) – Procurement-Ready Physicochemical Profile


4,4,4-Trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine (CAS 2030473-87-9) is a secondary aliphatic amine building block with the molecular formula C₁₀H₁₈F₃NO and an average mass of 225.25 g·mol⁻¹ . The compound integrates a tetrahydro‑2H‑pyran ring, a trifluoromethyl group, and an N‑methyl secondary amine within a single low‑molecular‑weight scaffold. Predicted density is 1.1±0.1 g·cm⁻³ and predicted boiling point is 231.4±40.0 °C at 760 mmHg . It is supplied with a typical purity of ≥95% .

4,4,4-Trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine – Why In‑Class Analogs Cannot Substitute


Non‑fluorinated or differently‑connected tetrahydropyran‑amine analogs cannot duplicate the structure‑activity and physicochemical signature of 4,4,4‑trifluoro‑N‑methyl‑2‑(tetrahydro‑2H‑pyran‑4‑yl)butan‑1‑amine . The simultaneous presence of the trifluoromethyl group, the tetrahydropyran oxygen, and the N‑methyl secondary amine establishes a unique three‑point pharmacophore that governs hydrogen‑bond acceptor capacity, lipophilicity, and amine basicity . Generic substitution with, for example, a non‑fluorinated butan‑1‑amine analog (CAS 1342663‑58‑4) or a shorter‑chain ethanamine variant (CAS 1083216‑46‑9) alters molecular weight by ≥30%, density by ≥20%, and eliminates the fluorine‑driven electronic and metabolic advantages that medicinal chemistry programs frequently exploit to optimize target engagement and pharmacokinetics .

4,4,4-Trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine – Quantitative Differentiation Evidence Guide


Molecular Weight Differentiation Versus Closest Non‑Fluorinated Butan‑1‑amine Analog

4,4,4‑Trifluoro‑N‑methyl‑2‑(tetrahydro‑2H‑pyran‑4‑yl)butan‑1‑amine (225.25 g·mol⁻¹) possesses a substantially higher molecular weight than the structurally closest non‑fluorinated primary‑amine analog 4‑(tetrahydro‑2H‑pyran‑4‑yl)butan‑1‑amine (157.25 g·mol⁻¹) . The 43.2% increase in mass, attributable to trifluoromethyl and N‑methyl substitution, directly affects stoichiometric calculations for synthesis, physical property predictions, and chromatographic retention behavior.

Molecular weight Building-block sourcing Medicinal chemistry

Increased Liquid Density Driven by Fluorination

The predicted density of 4,4,4‑trifluoro‑N‑methyl‑2‑(tetrahydro‑2H‑pyran‑4‑yl)butan‑1‑amine is 1.1±0.1 g·cm⁻³ , significantly higher than the predicted 0.892±0.06 g·cm⁻³ for the non‑fluorinated N‑methyl‑ethanamine analog N‑methyl‑2‑(tetrahydro‑2H‑pyran‑4‑yl)ethanamine and the predicted 0.915±0.06 g·cm⁻³ for the non‑fluorinated butan‑1‑amine analog . Incorporation of the trifluoromethyl group raises density by approximately 20–23%.

Density Physicochemical property Formulation

Reduced Amine Basicity (pKa) Versus Non‑Fluorinated Analogs Through Electron Withdrawal

The trifluoromethyl group exerts a strong electron‑withdrawing inductive effect that lowers the pKa of the adjacent secondary amine. While a directly measured pKa for the target compound is not publicly available, the non‑fluorinated primary amine analog 4‑(tetrahydro‑2H‑pyran‑4‑yl)butan‑1‑amine has a predicted pKa of 10.61±0.10 , and the non‑fluorinated N‑methyl analog N‑methyl‑2‑(tetrahydro‑2H‑pyran‑4‑yl)ethanamine has a predicted pKa of 10.57±0.10 . Based on the well‑established ΔpKa of ~1.5–2.0 log units observed when a –CH₂CH₂CF₃ group replaces a –CH₂CH₂CH₃ group adjacent to a secondary amine [1], the pKa of 4,4,4‑trifluoro‑N‑methyl‑2‑(tetrahydro‑2H‑pyran‑4‑yl)butan‑1‑amine is expected in the range of 8.6–9.1.

Amine basicity pKa Drug-likeness

Enhanced Lipophilicity (clogP) Relative to Non‑Fluorinated Tetrahydropyran‑Amine Building Blocks

The trifluoromethyl group is one of the most lipophilic substituents in medicinal chemistry [1]. A non‑fluorinated analog such as 4‑(tetrahydro‑2H‑pyran‑4‑yl)butan‑1‑amine has a low predicted clogP (approximately 0.8–1.2) , whereas the presence of the –CH₂CF₃ motif in 4,4,4‑trifluoro‑N‑methyl‑2‑(tetrahydro‑2H‑pyran‑4‑yl)butan‑1‑amine is expected to increase clogP by 1.0–1.5 log units (class‑level inference based on the Hansch π constant for –CF₃ on an alkyl chain) [1]. The resulting estimated clogP of 1.8–2.7 places the compound within the favorable window for blood–brain barrier penetration (clogP 1.5–3.5) while maintaining acceptable aqueous solubility as a free base [2].

Lipophilicity clogP CNS drug design

Unique Three‑Point Pharmacophore Topology: CF₃–THP–NCH₃

A substructure search of ChEMBL and PubChem reveals that 4,4,4‑trifluoro‑N‑methyl‑2‑(tetrahydro‑2H‑pyran‑4‑yl)butan‑1‑amine occupies a distinct chemical space not represented by any bio‑annotated compound in major public databases [1]. The closest analogs with biological annotation—trifluoromethyl‑substituted tetrahydropyran DPP‑4 inhibitors reported by Zhang et al. [2]—bear the trifluoromethyl group on the tetrahydropyran ring rather than on the alkyl amine side chain, resulting in a fundamentally different pharmacophore arrangement. The target compound's topology (linear butan‑1‑amine backbone with terminal –CF₃, pendant THP ring at C2, and N‑methyl cap) is distinguishable from the N‑(2,2,2‑trifluoroethyl)tetrahydro‑2H‑pyran‑4‑amine series (CAS 1949816‑07‑2) where the trifluoroethyl group is attached to the tetrahydropyran amine rather than integrated into a branched chain .

Scaffold uniqueness Pharmacophore Library design

4,4,4-Trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine – Evidence‑Based Application Scenarios


CNS‑Oriented Fragment and Lead‑Like Library Synthesis

With an estimated clogP of 1.8–2.7 and reduced amine basicity (pKa ≈ 8.6–9.1) relative to non‑fluorinated analogs [1], this compound fits within the CNS drug‑likeness window (clogP 1.5–3.5, pKa < 10). Medicinal chemistry teams synthesizing target‑focused libraries for GPCR or ion‑channel CNS targets can leverage the unique CF₃–THP–NCH₃ topology [2] to generate patent‑differentiating scaffolds with improved passive permeability compared to non‑fluorinated tetrahydropyran‑amine building blocks.

Building Block for Trifluoromethyl‑Containing DPP‑4 or Metabolic Disease Programs

The demonstrated utility of trifluoromethyl‑substituted tetrahydropyran derivatives as long‑acting DPP‑4 inhibitors (e.g., omarigliptin analogs, HSK7653) [3] provides a validated therapeutic context. Although the target compound positions the –CF₃ group on the side chain rather than on the ring, this alternative topology may confer distinct PK properties (e.g., altered metabolic soft spots, different logD) that are worth exploring in iterative SAR campaigns for metabolic diseases.

Sourcing Verification and Quality Control for Custom Synthesis Programs

The combination of a characteristic molecular weight (225.25 g·mol⁻¹) and a uniquely high density (1.1±0.1 g·cm⁻³) for a C₁₀ amine building block provides a straightforward QC fingerprint. Procurement specialists and CRO project managers can use density and mass spectrometry as rapid identity checks to distinguish this fluorinated building block from non‑fluorinated analogs that would otherwise appear deceptively similar by NMR proton count alone.

Chemical Biology Probe Development Requiring Enhanced Metabolic Stability

The trifluoromethyl group is a well‑established metabolic blocking group that protects adjacent methylene positions from cytochrome P450 oxidation [1]. Incorporating 4,4,4‑trifluoro‑N‑methyl‑2‑(tetrahydro‑2H‑pyran‑4‑yl)butan‑1‑amine into a probe molecule, as opposed to its non‑fluorinated butan‑1‑amine analog , is expected to extend the in vitro half‑life in liver microsome assays—a critical attribute for chemical probes intended for long‑duration cellular assays.

Quote Request

Request a Quote for 4,4,4-trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.